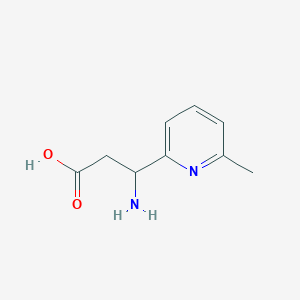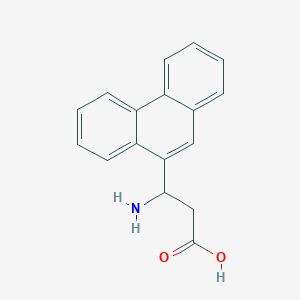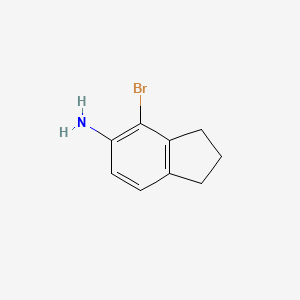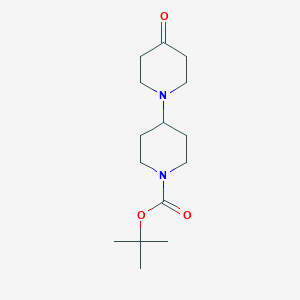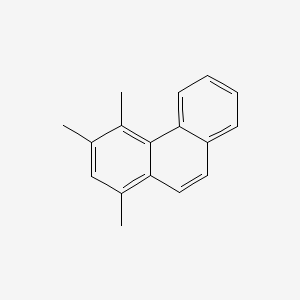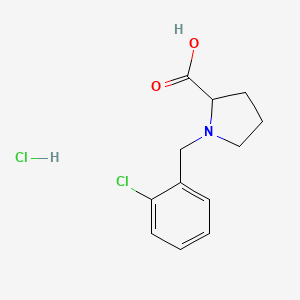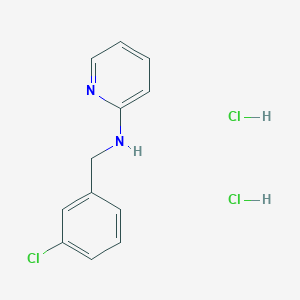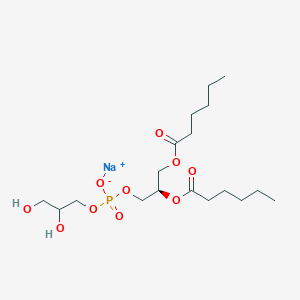
Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Vue d'ensemble
Description
“Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate” is a chemical compound with a complex structure . It’s a sodium salt and contains phosphate, which suggests it might be involved in various biological processes.
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a phosphate group attached to a glycerol backbone, which is further esterified with fatty acids . The presence of the (2R) stereocenter indicates that it is a chiral molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be amphiphilic due to the presence of both polar (phosphate and hydroxyl) and nonpolar (fatty acyl) groups .Applications De Recherche Scientifique
Nucleating Agents and Polymer Research
One significant application of structurally related sodium phosphate compounds is in polymer research, particularly as nucleating agents to influence the crystallization behavior of polymers. For instance, sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11) is widely used to promote the crystallization of isotactic polypropylene (iPP), enhancing its stiffness and crystallization rate. Research has shown that NA-11 crystallized on iPP substrate at high temperatures, demonstrating a specific crystallographical relationship and significantly influencing the crystallization kinetics and mechanical properties of polypropylene (Shiho Yoshimoto et al., 2001) (Guang-ping Zhang et al., 2003).
Surfactants and Micelle Research
Another area of application involves surfactants and micelle research, where sodium bis(2-ethylhexyl)phosphate (NaDEHP) and related compounds are studied for their behavior in forming micelles and microemulsions. These studies include investigating their structure, dynamics, and interactions with other substances in solution. For example, NaDEHP forms giant rodlike reversed micelles, which have implications for understanding the mechanisms driving micellar growth and the effects of additives like water on micelle size and stability (Z. Yu & R. Neuman, 1994) (Z. Yu & R. Neuman, 1994).
Biocompatibility and Pharmaceutical Applications
Research into the biocompatibility and potential pharmaceutical applications of choline phosphate ionic liquids, which share functional similarities with sodium phosphate esters, indicates their potential as stabilizing excipients or solvents for protein therapeutics. These studies assess cytotoxicity effects and solution behavior, crucial for biomedical applications (K. D. Weaver et al., 2010).
Corrosion Inhibition
Sodium phosphate compounds, including sodium phosphate (Na3PO4), are explored for their roles as non-toxic corrosion inhibitors. They show promise in protecting steel bars in alkaline media, simulating the electrolyte in concrete pores, which is vital for infrastructure longevity (N. Etteyeb et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
sodium;[(2R)-2,3-di(hexanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35O10P.Na/c1-3-5-7-9-17(21)25-13-16(28-18(22)10-8-6-4-2)14-27-29(23,24)26-12-15(20)11-19;/h15-16,19-20H,3-14H2,1-2H3,(H,23,24);/q;+1/p-1/t15?,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXZWMWYOKBMMW-NPSJIHRQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677097 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
CAS RN |
322647-18-7 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



